Ruthenium chloride hydroxide
Description
Contextualization of Ruthenium Coordination Complexes with Mixed Halide-Hydroxide Ligand Sets
Ruthenium coordination complexes that incorporate both halide (such as chloride, Cl⁻) and hydroxide (B78521) (OH⁻) ligands represent a specific class of mixed-ligand compounds. The simultaneous presence of these two distinct types of ligands on a single ruthenium center gives rise to a unique electronic environment and reactivity profile. The study of such complexes is a part of the broader field of coordination chemistry, which aims to tune the properties of metal ions by using different ligands. nih.gov
Overview of Ruthenium Oxidation States and Coordination Environments in Aqueous and Non-Aqueous Systems
A defining characteristic of ruthenium is its rich redox chemistry, with accessible oxidation states ranging from -2 to +8. wikipedia.orgscientificarchives.com The most common and stable oxidation states in coordination complexes are Ru(II), Ru(III), and Ru(IV). wikipedia.org The stability of these oxidation states and the resulting coordination environment are highly dependent on the surrounding medium, particularly whether it is aqueous or non-aqueous, and the pH of the solution.
In aqueous systems, the chemistry is often complex due to the formation of various aquated and hydrolyzed species. homescience.net
Ru(II): Simple aqua ions, [Ru(H₂O)₆]²⁺, can be generated, but they are unstable and readily oxidize to Ru(III) by reducing water. homescience.net
Ru(III): This is a common and relatively stable oxidation state in aqueous solutions, often existing as chloro-aqua complexes. homescience.net
Ru(IV): In acidic solutions, Ru(IV) can exist in complex forms, but in alkaline solutions, it typically precipitates as the insoluble hydrated ruthenium(IV) oxide (RuO₂). homescience.net
Higher Oxidation States: Ru(VI) as ruthenate (RuO₄²⁻) is stable only in alkaline solutions. Ru(VII) as perruthenate (KRuO₄) and Ru(VIII) as ruthenium tetroxide (RuO₄) are stable in neutral or acidic solutions. wikipedia.orghomescience.net Like iron, ruthenium in its higher oxidation states often prefers coordination with hydroxide ions rather than forming simple oxoanions. wikipedia.org
Non-aqueous solvents are often used to access and stabilize ruthenium complexes that might be unstable in water. For example, electrodeposition of ruthenium is sometimes performed in non-aqueous electrolytes like ethylene (B1197577) glycol to circumvent the issues related to water, such as hydrogen evolution. frontiersin.org The coordination environment can be controlled more precisely, allowing for the synthesis of specific organometallic and coordination compounds that are precursors for catalysts and advanced materials.
| Oxidation State | Common Species/Complex Type | Stability Conditions in Aqueous Media | Reference |
|---|---|---|---|
| Ru(II) | [Ru(H₂O)₆]²⁺, Chloro-aqua complexes | Unstable; transiently stable. Oxidizes rapidly to Ru(III). | homescience.net |
| Ru(III) | [RuClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ | Relatively stable, especially in acidic solutions. | homescience.net |
| Ru(IV) | Chloro complexes, Hydrated RuO₂ | Exists as complexes in solution; precipitates as insoluble dioxide in alkaline conditions. | homescience.net |
| Ru(VI) | Ruthenate (RuO₄²⁻) | Stable only in alkaline solutions. | homescience.net |
| Ru(VII) | Perruthenate (RuO₄⁻) | Stable in neutral and acidic solutions. | wikipedia.orghomescience.net |
| Ru(VIII) | Ruthenium Tetroxide (RuO₄) | Stable in neutral and acidic solutions. | wikipedia.orghomescience.net |
Significance of Ligand Identity (Chloride vs. Hydroxide) in Governing Ruthenium Reactivity
The chloride ligand (Cl⁻) is a classic halide ligand. It is a relatively weak-field ligand and can participate in both sigma-donation and weak pi-donation to the metal center. The presence of chloride ligands influences the electronic structure of the complex, which in turn affects its redox potential and spectroscopic properties. Altering the halide coordination in ruthenium complexes has been shown to have a significant effect on the HOMO-LUMO energy gap. researchgate.net
A critical difference lies in their lability (the ease with which they can be replaced by another ligand). In aqueous solution, chloro ligands can be substituted by water molecules in a process called hydrolysis or aquation. emich.eduacs.org The resulting aqua ligand ([Ru-OH₂]) is often much more labile than the original chloro ligand and its acidity is increased, allowing it to deprotonate to form a hydroxo complex ([Ru-OH]). This hydrolysis is often a crucial activation step for ruthenium-based catalysts and anticancer agents, as it creates a more reactive site on the metal center. emich.edu The hydroxide ligand itself can also be a leaving group or can act as an internal base, facilitating subsequent reactions.
| Property | Chloride (Cl⁻) Ligand | Hydroxide (OH⁻) Ligand | Reference |
|---|---|---|---|
| Electronic Effect | Weaker sigma-donor, weak pi-donor. | Stronger sigma-donor, strong pi-donor. | acs.org |
| Influence on Redox Potential | Modulates redox potential; affects HOMO-LUMO gap. | Can stabilize higher oxidation states of ruthenium. | researchgate.net |
| Lability in Aqueous Solution | Can be substituted by water (hydrolysis), but is generally less labile than a coordinated water molecule. | Often generated via deprotonation of a coordinated water molecule; can be more labile. | emich.eduacs.org |
| Reactivity Contribution | Acts as an anionic spectator or leaving group. Its substitution is often a key activation step. | Provides a Brønsted basic site. Can act as an internal base or a bridging ligand (forming oxo/hydroxo-bridged dimers). | emich.eduacs.org |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor. | Can act as both a hydrogen bond donor (from the H) and acceptor (from the O). | chemrxiv.orgcdnsciencepub.com |
Structure
2D Structure
Properties
IUPAC Name |
trichlororuthenium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277503 | |
| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13815-94-6, 14898-67-0, 16845-29-7 | |
| Record name | Ruthenium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium chloride hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ruthenium Chloride Hydroxide Complexes
Synthesis from Ruthenium Chloride Precursors
The most common starting material for synthesizing ruthenium chloride hydroxide (B78521) complexes is hydrated ruthenium(III) chloride (RuCl₃·xH₂O). This precursor is commercially available and serves as a versatile entry point into ruthenium coordination chemistry. The synthetic strategies from this precursor involve the controlled introduction of hydroxide ligands into the ruthenium coordination sphere, either through reaction with water or other hydroxide sources.
When dissolved in water, ruthenium(III) chloride hydrate (B1144303) undergoes a series of sequential aquation reactions. acs.orgcore.ac.ukacs.org In this process, the chloride ligands are progressively replaced by water molecules. This is not a simple dissolution but a chemical transformation that results in a complex equilibrium mixture of various chloro-aqua species, such as [RuCl₂(H₂O)₄]⁺ and [RuCl(H₂O)₅]²⁺. mdpi.com The general reaction scheme can be represented as:
[RuClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ + H₂O ⇌ [RuClₓ₋₁(H₂O)₇₋ₓ]⁽⁴⁻ˣ⁾⁺ + Cl⁻
These aquation reactions are reversible, and the position of the equilibrium is sensitive to the chloride ion concentration in the solution. core.ac.ukmdpi.com
The aqua ligands in these complexes are acidic and can undergo deprotonation, a process known as hydrolysis, to form hydroxide (-OH) and even oxide (=O) ligands. researchgate.net This hydrolysis is strongly dependent on the pH of the solution. acs.orgresearchgate.net By carefully controlling the pH, the extent of deprotonation can be managed, leading to the formation of specific ruthenium chloride hydroxide species. For instance, as the pH increases, an aqua ligand is deprotonated to a hydroxide ligand:
[RuClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ ⇌ [RuClₓ(OH)(H₂O)₅₋ₓ]⁽²⁻ˣ⁾⁺ + H⁺
This process can continue, leading to the formation of dihydroxide or even polymeric oxo- and hydroxo-bridged species. The storage time and initial pH of the precursor solution significantly influence the structure of the dissolved species, which transform into chloro-oxy-hydroxyl-metal structures. researchgate.net
A more direct method for synthesizing this compound complexes involves ligand exchange reactions where a solution of a ruthenium chloride precursor is treated with a hydroxide source, such as an alkali metal hydroxide (e.g., KOH or NaOH). ontosight.aiontosight.ai This approach directly introduces hydroxide ions into the coordination sphere, replacing existing ligands like chloride or water.
The reaction can be generalized as:
[RuClₓ(L)y]ⁿ⁺ + OH⁻ → [RuClₓ₋₁(OH)(L)y]⁽ⁿ⁻¹⁾⁺ + Cl⁻ (where L can be H₂O or another ligand)
This method offers a straightforward route to hydroxide-containing complexes. However, the final product's identity and purity depend on factors like stoichiometry, reaction time, and temperature. Organic ruthenium complexes are also known to undergo hydrolysis in aqueous media, where chloride ligands can be replaced by hydroxide bridges, forming stable dimeric structures. researchgate.net The choice of base can be critical; for instance, in certain catalytic systems, using potassium hydroxide versus sodium hydroxide can lead to different final products, such as N-monoalkylated amines versus imines, respectively, highlighting the sensitivity of the ruthenium center to the reaction medium. core.ac.uk
Template-directed synthesis is a sophisticated strategy used to construct complex molecular architectures that are otherwise difficult to obtain. researchgate.net This method utilizes a template molecule or ion to organize reactive components into a specific pre-reaction assembly, thereby guiding the subsequent bond-forming reactions to yield a desired product with high selectivity. wikipedia.org
While specific examples detailing the template-directed synthesis of simple this compound complexes are not prevalent in the literature, the principle is applicable. A template, such as a chelating ligand or a larger supramolecular scaffold, could be employed to bind to the ruthenium center. This would pre-organize the remaining coordination sites, directing the incoming chloride and hydroxide ligands into specific geometric arrangements (e.g., cis or trans isomers). The template could be designed to be removed after the desired complex has been formed, or it could remain as an integral part of the final structure. This methodology holds potential for achieving high levels of control over the coordination geometry, which is crucial for applications in catalysis and materials science where structure dictates function. researchgate.netwikipedia.org
Synthesis from Ruthenium Oxide and Hydroxide Precursors
An alternative to starting from ruthenium chloride involves using ruthenium oxides or hydroxides as the precursor materials. These methods typically involve the introduction of chloride ligands into the coordination sphere of the ruthenium center.
Ruthenium(IV) oxide (RuO₂) can be converted into ruthenium chloride species through high-temperature chlorination using agents like gaseous chlorine (Cl₂). conicet.gov.arconicet.gov.ar This process initially forms unstable ruthenium oxychlorides, which can then be transformed into β-RuCl₃. conicet.gov.ar
A more direct and common laboratory-scale synthesis involves reacting ruthenium(III) hydroxide with hydrochloric acid. sci-hub.se The hydroxide precursor is dissolved in an HCl solution, which provides both the chloride ligands and the acidic medium to facilitate the reaction. Evaporation of the resulting solution can yield hydrated ruthenium(III) chloride, which exists in solution as the aforementioned mixture of chloro-aqua species. sci-hub.se Similarly, ruthenium tetroxide (RuO₄), a highly oxidized form of ruthenium, can be absorbed into hydrochloric acid to form ruthenium(IV) chloride, which is then a precursor for further reactions. google.com These routes are fundamental in ruthenium refining and the synthesis of various ruthenium compounds. wikipedia.orggoogle.com
Influence of Reaction Parameters on Complex Formation and Speciation
The synthesis of a specific this compound complex is rarely straightforward due to the complex interplay of various reaction parameters. The speciation—the distribution of different chemical species—in a ruthenium solution is highly sensitive to the surrounding chemical environment.
pH: The pH is arguably the most critical parameter. It directly controls the hydrolysis of coordinated water molecules. acs.org At low pH, aqua complexes are favored, while increasing the pH leads to deprotonation and the formation of hydroxo (-OH) and, eventually, oxo (=O) ligands. acs.orgresearchgate.net Spectroscopic studies have shown that the absorption and emission spectra of some ruthenium complexes are strongly dependent on the pH of the medium. researchgate.net For some catalysts, metathesis-inactive hydroxide species dominate at neutral pH, and catalysis only becomes efficient under more acidic conditions where these species are suppressed. acs.org
Temperature: Temperature influences both the kinetics and thermodynamics of the aquation and ligand exchange reactions. core.ac.ukresearchgate.net Increased temperature generally accelerates the rate of ligand substitution but can also affect the position of chemical equilibria. core.ac.ukrsc.org For example, the rate constants for both the aquation (water addition) and anation (chloride addition) reactions of ruthenium(III) chloro complexes show a clear temperature dependence. core.ac.uk However, some hydrated ruthenium chloride compounds can begin to decompose at temperatures as low as 90 °C. carlroth.com
Concentration: The concentration of chloride ions is a key factor in determining the equilibrium composition of the complexes in solution. core.ac.ukmdpi.com High chloride concentrations, such as in concentrated HCl, favor the formation of highly chlorinated species like [RuCl₅(H₂O)]²⁻ or [RuCl₆]³⁻ by shifting the aquation/anation equilibrium. core.ac.ukmdpi.com Conversely, in dilute solutions, more aquated species will be present.
Impact of pH and Solvent Systems
The formation of this compound is profoundly affected by the acidity or alkalinity of the reaction medium and the nature of the solvent used. The pH level directly influences the hydrolysis and olation/oxolation of ruthenium aqua-chloro complexes, which are the fundamental steps in the formation of hydroxide-bridged species.
Generally, the synthesis is conducted in an aqueous medium, starting from ruthenium(III) chloride hydrate (RuCl₃·xH₂O). ontosight.airesearchgate.net The addition of a base, such as sodium hydroxide, to an aqueous solution of RuCl₃ is a common method. researchgate.net For instance, ruthenium(III) hydroxide can be prepared as a black precipitate by adding a slight excess of a sodium hydroxide solution to a hot aqueous solution of ruthenium chloride. researchgate.net In a specific preparation for supported catalysts, RuCl₃ is immobilized on a support in an aqueous medium, followed by treatment with NaOH until the pH reaches approximately 13. researchgate.net This high pH ensures the complete hydrolysis of the chloride ligands and the formation of ruthenium hydroxide species.
Conversely, acidic conditions are also employed, particularly when specific complex ions are the target. For electrodeposition purposes, a solution containing a ruthenium complex was buffered to a pH range of 1.3 to 3.0 using phosphoric acid and sodium dihydrogen phosphate. google.com The kinetics of reactions catalyzed by ruthenium(III) chloride have also been shown to be pH-dependent, with the reaction rate sometimes being retarded by an increase in hydrogen ion concentration. tsijournals.com The choice of pH is therefore a critical parameter that must be optimized based on the desired final product.
The solvent system also plays a pivotal role. While water is the most common solvent due to the solubility of the RuCl₃·xH₂O precursor, other solvents are used for synthesizing specific derivative complexes. researchgate.net Solvents such as methanol, ethanol (B145695), and acetone (B3395972) have been used in the synthesis of ruthenium(III) complexes with other ligands. nih.gov Ruthenium(III) chloride hydrate itself is reported to be insoluble in cold water and ethanol but dissolves in hydrochloric acid and decomposes in hot water. chemicalbook.com More recently, solvent-free reaction conditions have been explored. These methods, often involving heating the reactants together without a solvent, offer environmental benefits, simplified work-up procedures, and potentially enhanced reaction rates and selectivity. organic-chemistry.org Mechanochemical approaches, such as manual grinding, also represent a sustainable, solventless route for the synthesis of related ruthenium complexes. mdpi.com
Table 1: Effect of pH on the Synthesis of Ruthenium Hydroxide and Related Complexes
| pH Range | Starting Materials | Solvent | Resulting Product/Observation | Reference |
|---|---|---|---|---|
| 1.3 - 3.0 | [Ru₂N(H₂O)₂Cl₈]K₃ | Water | Buffered solution for electrodeposition | google.com |
| Acidic | RuCl₃, Substrate | Acid Perchlorate Medium | Reaction rate retarded by H⁺ ions | tsijournals.com |
| ~13 | RuCl₃·nH₂O, NaOH | Aqueous | Ru(OH)₃ precipitate / Ru(OH)x on support | researchgate.net |
Role of Temperature and Reaction Kinetics
Temperature and reaction kinetics are interlinked parameters that are fundamental to controlling the synthesis of this compound complexes. The reaction temperature directly affects the rate of reaction, the solubility of reactants, and the stability of the products formed.
Many synthetic procedures require elevated temperatures to proceed at a reasonable rate. The preparation of ruthenium(III) hydroxide, for example, is carried out in a hot aqueous solution of ruthenium chloride. researchgate.net In other syntheses, specific temperatures are maintained for set durations. For instance, one process involves refluxing a mixture for two hours, followed by vigorous stirring at 50°C, and later drying the precipitate at 70°C. google.com Solvent-free reactions catalyzed by RuCl₃ have been successfully conducted at 100°C. organic-chemistry.org The duration of heating is also critical; syntheses can range from one hour of stirring at room temperature to refluxing for several hours or even heating for multiple days to ensure the reaction goes to completion. nih.govrsc.org
Kinetic studies provide valuable insights into the reaction mechanism and help optimize reaction conditions. The oxidation of various substrates catalyzed by ruthenium(III) chloride has been the subject of several kinetic investigations. tsijournals.comscispace.com These studies typically find that the reaction is first-order with respect to the ruthenium catalyst. tsijournals.comscispace.com By studying the reaction at different temperatures (e.g., 35°C, 40°C, and 45°C), it is possible to determine the activation parameters of the reaction, such as the energy of activation (Ea) and entropy of activation (ΔS#). tsijournals.com These parameters provide quantitative data on the energy barrier of the reaction and the degree of order in the transition state. For example, in one study, the activation energy for a Ru(III)-catalyzed oxidation was found to be (37.61 ± 0.3) kJ mol⁻¹, with an entropy of activation of (-157.9 ± 1.6) JK⁻¹ mol⁻¹. tsijournals.com An increase in temperature generally leads to an increased reaction rate, as demonstrated in a study where the rate constant increased with temperatures from 298K to 313K. scispace.com
Table 2: Activation Parameters for a Ruthenium(III) Chloride Catalyzed Oxidation Reaction
| Parameter | Value | Unit | Conditions | Reference |
|---|---|---|---|---|
| Energy of Activation (Ea) | 37.61 ± 0.3 | kJ mol⁻¹ | [SA]=2.0 × 10⁻² mol dm⁻³; [Tl(III)]=2.0 × 10⁻³ mol dm⁻³; [H⁺]=0.5 mol dm⁻³; [Ru(III)]=2.0 × 10⁻⁵ mol dm⁻³ | tsijournals.com |
| Entropy of Activation (ΔS#) | -157.9 ± 1.6 | JK⁻¹ mol⁻¹ | [SA]=2.0 × 10⁻² mol dm⁻³; [Tl(III)]=2.0 × 10⁻³ mol dm⁻³; [H⁺]=0.5 mol dm⁻³; [Ru(III)]=2.0 × 10⁻⁵ mol dm⁻³ | tsijournals.com |
Advanced Spectroscopic and Structural Characterization of Ruthenium Chloride Hydroxide Species
Vibrational Spectroscopy for Ligand Fingerprinting (IR, Raman)
In the study of ruthenium chloride hydroxide (B78521) complexes, IR and Raman spectra provide characteristic "fingerprints" of the coordinated ligands, such as hydroxide (OH⁻), chloride (Cl⁻), and aqua (H₂O) groups. For instance, the Ru-O-H bending mode in nitrosyl ruthenium complexes with a hydroxide ligand has been observed in the infrared spectrum around 914-995 cm⁻¹. researchgate.net A tentative assignment for this mode was made at 1007 cm⁻¹ in one study, though it deviated from the calculated value. researchgate.net The OH stretching vibration can also be identified, and its frequency can indicate the presence of hydrogen bonding. researchgate.net
Furthermore, the low-frequency region of the spectra is particularly informative for characterizing the metal-ligand vibrations. For example, Ru-N stretching bands for pyrazine (B50134) and p-phenylenediamine (B122844) ligands have been identified at 274 cm⁻¹ and 280 cm⁻¹, respectively, while a Ru-C stretching band for a 1,4-diisocyanobenzene (B1227560) ligand was observed at 186 cm⁻¹. rsc.org The presence and positions of these bands confirm the coordination of specific ligands to the ruthenium core.
| Vibrational Mode | Ligand | Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Ru-O-H Bending | Hydroxide (OH⁻) | 914 - 995 | Infrared (IR) |
| Ru-N Stretching | Pyrazine | 274 | Raman |
| Ru-N Stretching | p-Phenylenediamine | 280 | Raman |
| Ru-C Stretching | 1,4-Diisocyanobenzene | 186 | Raman |
Electronic Spectroscopy for d-Orbital Splitting and Charge Transfer Transitions (UV-Vis)
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is instrumental in probing the electronic structure of ruthenium chloride hydroxide species. The absorption of UV-Vis light promotes electrons from lower to higher energy orbitals, and the wavelengths of these absorptions provide information about the energy differences between these orbitals.
For ruthenium(III) complexes, which have a d⁵ electron configuration, UV-Vis spectra are often characterized by both d-d transitions and charge-transfer bands. In an octahedral ligand field, the d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy e_g orbitals. stackexchange.comlibretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δo). libretexts.org For Ru(III), a 4d⁵ metal, low-spin octahedral complexes are typically formed, leading to a t₂g⁵ configuration. stackexchange.com This configuration allows for spin-allowed electronic transitions, which contribute to the intense colors often observed for these complexes. stackexchange.com
The UV-Vis spectra of ruthenium(III) chloro-aqua complexes show characteristic absorption bands that change as the number of coordinated chloride and water ligands varies. For example, the speciation of ruthenium(III) in hydrochloric acid solutions has been extensively studied using UV-Vis spectroscopy. jaea.go.jp As the HCl concentration increases, a sequential replacement of aqua ligands by chloride ligands occurs, leading to distinct changes in the absorption spectra. The predominant species shift from [RuCl₄(H₂O)₂]⁻ in 0.5–2 M HCl to [RuCl₅(H₂O)]²⁻ in 3–5 M HCl, and finally to [RuCl₆]³⁻ in 7–10 M HCl. jaea.go.jp Each of these species has a unique UV-Vis spectral signature. jaea.go.jpcore.ac.uk For instance, the isomers of [RuCl₃(H₂O)₃] have distinct spectra that allow for their identification. core.ac.uk
In addition to d-d transitions, intense charge-transfer bands are also observed. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). These bands are typically much more intense than d-d transitions and are often found in the ultraviolet region of the spectrum. scispace.com
| HCl Concentration | Predominant Species |
|---|---|
| 0.5–2 M | [RuCl₄(H₂O)₂]⁻ |
| 3–5 M | [RuCl₅(H₂O)]²⁻ |
| 7–10 M | [RuCl₆]³⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing the structure and dynamics of molecules in solution.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the ligands attached to the ruthenium center. The chemical shifts of these protons are highly sensitive to their proximity to the metal and the nature of the other ligands in the coordination sphere. For diamagnetic complexes, the interpretation of ¹H NMR spectra is relatively straightforward, with chemical shifts appearing in predictable ranges. However, for paramagnetic Ru(III) complexes, the unpaired electron significantly influences the NMR spectra. acs.org
Characterizing paramagnetic Ru(III) complexes by NMR is challenging due to the presence of an unpaired electron, which leads to significant line broadening and large chemical shifts (paramagnetic shifts). acs.org Despite these challenges, advanced NMR techniques, often coupled with theoretical calculations like relativistic density functional theory (DFT), can provide valuable structural and electronic information. acs.orgnih.gov
The observed paramagnetic shift is a sum of contact and pseudocontact contributions. The contact shift arises from the delocalization of the unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the magnetic anisotropy of the metal center. nih.gov By measuring NMR spectra at various temperatures, it is possible to separate the temperature-dependent hyperfine contributions from the temperature-independent orbital contributions to the total NMR shift. nih.gov This allows for a detailed analysis of the spin density distribution within the complex. nih.gov For example, in studies of [trans-RuIIICl₄L₂]⁻ complexes, the ¹H NMR shifts of pyridine-based ligands have been analyzed to understand the effects of substituents on the electronic structure. acs.orgnih.gov
Mass Spectrometry for Molecular Composition and Speciation (ESI-MS, PSI-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and composition of this compound species. Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it often allows for the detection of intact molecular ions. nih.gov
ESI-MS can be used to identify the various species present in a solution, providing insights into hydrolysis and ligand exchange reactions. For instance, the hydrolysis of a ruthenium(II) complex in aqueous solution was shown by ESI-MS to form various species with the general formula [RuClₚ(Cp)q(mPTA)r(H₂O)s(OH)t]⁺. nih.gov The isotopic pattern of ruthenium is also a key feature in mass spectra, aiding in the confident identification of ruthenium-containing ions.
In the context of this compound, ESI-MS can be used to monitor the formation of different chloro-aqua-hydroxo species in solution. It has also been employed to study the interactions of ruthenium complexes with biomolecules, identifying the specific binding sites. nih.gov Furthermore, techniques like Photo-Spray Ionization Mass Spectrometry (PSI-MS) can provide additional structural information. Ruthenium(III) chloride has also been utilized as an "alkali metal sponge" in ESI-MS to facilitate the generation of protonated parent ions for compounds that are otherwise difficult to analyze. rsc.org
X-ray Diffraction Techniques for Solid-State Structure Elucidation
Single-crystal XRD analyses have revealed the octahedral geometry of numerous ruthenium complexes. rsc.org For example, the crystal structures of various ruthenium(III) and ruthenium(IV) chloro complexes have been determined, providing insights into how the coordination environment influences the oxidation state of the metal. rsc.org In some cases, XRD has also revealed the presence of extensive hydrogen bonding networks and other supramolecular interactions, such as π-π stacking, which stabilize the crystal lattice. rsc.org
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. For instance, the α-polymorph of anhydrous RuCl₃ is known to adopt a CrCl₃-type structure with a hexagonal crystal system. wikipedia.orgmaterialsproject.org
| Parameter | Value |
|---|---|
| Crystal System | Trigonal/Hexagonal |
| Space Group | P3c1 / P6₃/mcm |
| Lattice Parameter a | ~6.561 Å |
| Lattice Parameter c | ~5.709 Å |
| Coordination Geometry | Octahedral |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material. However, for simple this compound species, obtaining single crystals suitable for diffraction studies is exceptionally challenging. These compounds often precipitate as amorphous or poorly crystalline powders, or exist as complex mixtures of various chloro-aqua-hydroxy species in solution.
Consequently, a definitive single-crystal structure for a compound explicitly named "this compound" is not readily found in the literature. To understand the fundamental coordination geometries, researchers often turn to closely related, well-defined crystalline compounds. Anhydrous ruthenium(III) chloride (RuCl₃) provides a crucial reference for the Ru-Cl coordination environment. It exists in at least two polymorphs, α-RuCl₃ and β-RuCl₃.
In the black α-form, ruthenium centers are octahedrally coordinated by six chloride ions. These RuCl₆ octahedra share edges to form a layered, honeycomb-like structure. wikipedia.org The dark brown, metastable β-form consists of infinite chains of face-sharing RuCl₆ octahedra. wikipedia.org Analysis of these known structures provides foundational data on Ru-Cl bond lengths and octahedral geometry, which serves as a basis for interpreting data from other spectroscopic techniques applied to more complex or amorphous hydroxy-chloride materials.
Table 1: Crystallographic Data for Anhydrous RuCl₃ Polymorphs Note: The data in this table is interactive and can be sorted by clicking on the column headers.
| Parameter | α-RuCl₃ | β-RuCl₃ |
|---|---|---|
| Crystal System | Trigonal | Hexagonal |
| Space Group | P3₁12 | P6₃/mcm |
| Ru³⁺ Coordination | Edge-sharing RuCl₆ octahedra | Face-sharing RuCl₆ octahedra |
| Structure Type | Layered (CrCl₃-type) | Chain-like |
| Ru-Ru distance | 3.46 Å | 2.83 Å |
| Magnetic Property | Paramagnetic | Diamagnetic |
Data sourced from references wikipedia.orgmaterialsproject.orgmaterialsproject.orgmaterialsproject.org.
Powder X-ray Diffraction for Bulk Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample. For this compound and related ruthenium oxychloride (RuOCl) species, PXRD is often used to confirm their non-crystalline nature.
Materials synthesized from ruthenium chloride precursors at low temperatures, such as RuOCl, typically exhibit an amorphous or poorly crystalline structure. ntu.edu.sg Their PXRD patterns are characterized by the absence of sharp Bragg diffraction peaks. Instead, they often show one or more broad humps, which are indicative of short-range atomic ordering but a lack of long-range periodic structure. This amorphous character can be beneficial for catalytic applications, as it may increase the density of defect sites and catalytically active centers. ntu.edu.sg
The technique is also instrumental in monitoring the thermal decomposition of these materials. Upon heating in an oxidizing atmosphere, the broad features of the amorphous this compound precursor give way to the sharp, well-defined diffraction peaks characteristic of crystalline ruthenium dioxide (RuO₂), typically in the tetragonal rutile phase. sphinxsai.com
Table 2: Expected Powder XRD Features for Ruthenium Species Note: The data in this table is interactive and can be sorted by clicking on the column headers.
| Compound | Expected Crystallinity | Key XRD Features |
|---|---|---|
| This compound | Amorphous / Poorly Crystalline | Absence of sharp peaks; presence of broad humps. |
| Ruthenium Oxychloride (RuOCl) | Amorphous / Poorly Crystalline | Broad, featureless pattern. ntu.edu.sg |
| Ruthenium Dioxide (RuO₂) (annealed) | Crystalline | Sharp diffraction peaks corresponding to the tetragonal rutile structure. sphinxsai.com |
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Oxidation State (EXAFS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information on the local geometric and electronic structure of the absorbing atom, making it invaluable for studying amorphous or solution-state species like this compound. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, at and near the absorption edge, is sensitive to the oxidation state and coordination geometry of the ruthenium center. The energy of the absorption edge shifts to higher values as the oxidation state of the ruthenium atom increases. researchgate.net For this compound species, XANES can effectively distinguish between Ru(III) and Ru(IV) states. nih.gov
The EXAFS region, extending several hundred eV above the edge, contains oscillatory features that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides quantitative information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. jaea.go.jp This allows for the direct probing of the Ru-O and Ru-Cl coordination shells.
Studies on aqueous solutions of ruthenium(III) chloride in hydrochloric acid have used EXAFS to characterize the speciation of various chloro-aqua complexes, which serve as models for this compound. The results show a systematic replacement of water ligands by chloride ions in the inner coordination sphere as the HCl concentration increases. jaea.go.jpmdpi.com
Table 3: Representative EXAFS Fitting Results for [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ Species in HCl Solution Note: The data in this table is interactive and can be sorted by clicking on the column headers.
| HCl Conc. (M) | Shell | Coordination Number (N) | Bond Distance (R, Å) |
|---|---|---|---|
| 0.7 | Ru-O | 4.1 ± 0.8 | 2.10 ± 0.02 |
| Ru-Cl | 1.8 ± 0.5 | 2.36 ± 0.02 | |
| 3 | Ru-O | 1.9 ± 0.6 | 2.12 ± 0.03 |
| Ru-Cl | 3.8 ± 0.7 | 2.36 ± 0.01 | |
| 5 | Ru-O | 1.1 ± 0.5 | 2.16 ± 0.04 |
| Ru-Cl | 4.7 ± 0.7 | 2.36 ± 0.01 | |
| 10 | Ru-O | 0.2 ± 0.5 | 2.22 ± 0.11 |
Data adapted from Suzuki et al., 2018. jaea.go.jpmdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the top few nanometers of a material. It is particularly useful for analyzing the surface of catalysts and electrodes derived from this compound precursors.
Analysis of the ruthenium core levels provides detailed information about its chemical environment. The Ru 3d region is frequently analyzed; however, it suffers from a significant overlap with the C 1s peak from adventitious carbon contamination, which can complicate interpretation. thermofisher.com To circumvent this issue, the Ru 3p core level, which is located at higher binding energy and free from major overlaps, is often analyzed as well. ntu.edu.sg
Deconvolution of the high-resolution XPS spectra allows for the identification of different ruthenium species. For materials containing ruthenium, chlorine, and oxygen/hydroxyl groups, distinct peaks corresponding to Ru-Cl, Ru-O (lattice oxygen), and Ru-OH (hydroxyl) species can be resolved. researchgate.net Studies on ruthenium oxychloride (RuOCl) materials have identified peaks for Ru⁴⁺ states, and have also been used to quantify the atomic ratios of Ru, Cl, O, and other elements on the surface. ntu.edu.sg
Table 4: Characteristic XPS Binding Energies for Ruthenium Species Note: The data in this table is interactive and can be sorted by clicking on the column headers.
| Core Level | Species | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Ru 3d₅/₂ | Ru-OH | ~280.7 | researchgate.net |
| RuO₂ (Ru⁴⁺) | ~280.9 | researchgate.net | |
| Ru-Cl | ~282.9 | researchgate.net | |
| Ru 3p₃/₂ | Ru⁴⁺ | ~463.8 | ntu.edu.sg |
| Ru-O | ~463.5 - 464.6 | rsc.org | |
| O 1s | Lattice Oxygen (M-O) | ~529.7 | ntu.edu.sg |
| Hydroxyl Groups (M-OH) | ~531.2 | ntu.edu.sg |
| Cl 2p₃/₂ | Ru-Cl | ~199.6 | researchgate.net |
Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potentials
Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are essential for probing the redox properties of this compound species. These techniques provide information on the potentials at which ruthenium centers undergo oxidation or reduction, the reversibility of these processes, and the kinetics of electron transfer.
CV involves scanning the potential of an electrode in a solution of the analyte and measuring the resulting current. For a soluble ruthenium complex, the voltammogram will show current peaks corresponding to redox events. The potential midway between the anodic (oxidation) and cathodic (reduction) peaks provides the formal redox potential (E¹/²) for a reversible couple. The separation between these peaks (ΔEp) gives an indication of the electron transfer kinetics.
The redox potentials of ruthenium complexes are highly sensitive to the coordination environment. In chloro-aqua-hydroxy species, the relative number of chloride, hydroxide, and water ligands significantly tunes the Ru(III)/Ru(II) and Ru(IV)/Ru(III) redox potentials. nih.gov For instance, the replacement of a chloride ligand with a more electron-donating hydroxide or a neutral water molecule will typically shift the redox potential.
While data for a simple "this compound" solution is sparse, studies on well-defined ruthenium complexes provide insight into the expected redox behavior.
Table 5: Representative Redox Potentials for Ruthenium Redox Couples Note: The data in this table is interactive and can be sorted by clicking on the column headers.
| Complex / System | Redox Couple | E¹/² or Eₚ (V vs. ref) | Conditions / Reference Electrode |
|---|---|---|---|
| [Ru(NH₃)₆]³⁺ | Ru(III) / Ru(II) | ~ -0.2 V | vs. Ag/AgCl in 0.1 M KCl iorodeo.comwalisongo.ac.id |
| mer-[RuᴵᴵᴵCl₃(L)(CH₃CN)] | Ru(III) / Ru(II) | -0.34 V | vs. Ag/AgCl in DMF nih.gov |
| mer-[RuᴵᴵᴵCl₃(L)(CH₃CN)] | Ru(IV) / Ru(III) | +1.02 V | vs. Ag/AgCl in DMF nih.gov |
(L = 2-(2′-pyridyl)benzimidazole)
Theoretical and Computational Studies of Ruthenium Chloride Hydroxide Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are essential for elucidating the fundamental electronic structure and bonding characteristics of ruthenium complexes. These methods provide insights into molecular geometries, orbital interactions, and the distribution of electron density, which govern the chemical behavior of these compounds.
A comprehensive study using DFT can elucidate the structures involved in the stepwise hydrolysis of ruthenium(III) complexes. acs.org For instance, calculations can model the initial substitution of a chloride ligand by a water molecule in a complex like trans-[RuCl4(L)2], followed by a second substitution, leading to aqua-chloro species that are precursors to the hydroxide (B78521) forms. acs.org The calculated geometric parameters, such as Ru-Cl, Ru-O, and Ru-N bond lengths, can be compared with experimental data where available, providing validation for the computational model. nih.gov
Beyond structural information, DFT is used to probe the electronic properties. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular electrical transport properties and chemical stability. wikipedia.org For ruthenium complexes, these calculations can reveal the nature of the metal-ligand bonding, distinguishing between sigma-donating and pi-accepting interactions, and how these are influenced by the presence of both chloride and hydroxide ligands.
| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| Ru-N | 2.10 | 2.08 |
| Ru-Cl (trans to N) | 2.38 | 2.35 |
| Ru-Cl (trans to Cl) | 2.36 | 2.34 |
While DFT is widely used, ab initio (from first principles) methods provide a systematically improvable and often more accurate description of the electronic structure, which is crucial for systems where electron correlation is strong. frontiersin.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. frontiersin.org
Coupled Cluster theory, particularly the CCSD(T) method (which includes single, double, and a perturbative treatment of triple excitations), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. aps.orgnih.govrsc.org Benchmark studies on ruthenium-catalyzed reactions have utilized CCSD(T) to evaluate the energies of stationary points on the potential energy surface, providing highly reliable data against which other methods, like DFT, can be assessed. aps.orgaps.org
For ruthenium complexes with complex electronic structures, such as those with open-shell character or multiple low-lying electronic states, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary. acs.org These methods are essential for correctly describing systems where the single-reference approximation of HF or standard DFT fails. For example, CASSCF has been used to unravel the complex bonding in ruthenium-nitrosyl moieties, revealing significant electron correlation effects. acs.org Such high-level calculations, though computationally demanding, are indispensable for a precise understanding of the electronic states and bonding in reactive intermediates like ruthenium chloride hydroxide.
Computational Reaction Mechanism Analysis
Understanding how a chemical reaction proceeds requires mapping the energetic landscape that connects reactants to products. Computational chemistry provides the tools to explore these reaction pathways, identify key intermediates, and determine the energy barriers that control reaction rates.
A chemical reaction can be visualized as the movement of a system across a multidimensional potential energy surface (PES). The PES plots the potential energy of the system as a function of its atomic coordinates. researchgate.net Stable molecules, such as reactants, products, and intermediates, correspond to minima (valleys) on this surface. The pathway of lowest energy connecting two minima represents the most likely reaction coordinate. Current time information in MacKenzie County, CA.
The highest point along this pathway is the transition state (TS), a first-order saddle point on the PES. Current time information in MacKenzie County, CA. The energy difference between the reactants and the transition state is the activation energy barrier, which is the primary determinant of the reaction rate. Computational methods are used to locate and characterize these transition states. This involves optimization algorithms that search for a geometry that is a minimum in all directions except one (the reaction coordinate), where it is a maximum. Current time information in MacKenzie County, CA. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Current time information in MacKenzie County, CA. For the hydrolysis of a ruthenium chloride complex, this methodology can be used to identify the transition state for the displacement of a chloride ion by a water molecule.
The formation of this compound from hydrated ruthenium trichloride (B1173362) is governed by a series of ligand exchange reactions. acs.orgnih.gov Specifically, this involves the dissociation of chloride (Cl⁻) ligands and the association of water (H₂O) or hydroxide (OH⁻) ligands. Computational studies can provide a quantitative understanding of these pathways.
By constraining the distance of a leaving group (e.g., the Ru-Cl bond) and optimizing the remaining geometry, a potential energy profile for the dissociation process can be generated. acs.org This approach helps to calculate the dissociation energy and understand the geometric and electronic changes that occur as the ligand departs. acs.org DFT calculations have been used to show that the energy profile for ligand dissociation can lead to the formation of a 16-electron intermediate, which is a crucial step in many catalytic cycles. acs.org
Spectroscopic Property Prediction from Computational Models
A powerful application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties for proposed structures, theoretical results can be directly compared with experimental data, aiding in the identification and characterization of unknown or transient species. This synergy is particularly valuable for complex systems like the various aqua, hydroxo, and chloro species of ruthenium that can coexist in solution. nih.gov
Computational models, primarily using DFT, can accurately predict a range of spectroscopic data. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts is a well-established technique. aps.org For paramagnetic molecules like Ru(III) complexes, relativistic DFT calculations are necessary to accurately account for both orbital and hyperfine (contact and pseudocontact) contributions to the observed chemical shifts. aps.org The agreement between calculated and experimental shifts can confirm structural assignments and provide insight into the distribution of electron spin density within the molecule. aps.org
Vibrational frequencies, corresponding to peaks in infrared (IR) and Raman spectra, can also be computed. After a geometry optimization finds a stable structure (a minimum on the PES), a frequency calculation yields the normal modes of vibration. Comparing the calculated vibrational spectrum with experimental data helps to confirm the presence of specific functional groups and bonding arrangements, such as the Ru-O-H bending mode or the Ru-Cl stretching frequency in a this compound complex. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the colors of the complexes.
| Proton | Experimental Shift (δ) | Calculated Shift (δ) | Deviation |δexp - δcalc| |
|---|---|---|---|
| H5 | 8.620 | 9.025 | 0.405 |
| H10 | 7.639 | 7.099 | 0.540 |
Note: Data is representative for a ruthenium complex in D₂O, illustrating the typical accuracy of DFT/B3LYP/LanL2DZ calculations with a GIAO approach.
Solvation Models and Environmental Effects on Electronic Structure
The chemical behavior, stability, and electronic properties of ruthenium complexes, including aquated and hydrolyzed species like this compound, are profoundly influenced by their surrounding solvent environment. Theoretical and computational chemistry provides indispensable tools for elucidating these complex solute-solvent interactions at a molecular level.
Modeling Solvation: Computational studies of ruthenium complexes in solution typically employ two main types of solvation models:
Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. The Polarizable Continuum Model (PCM) is a frequently used variant in studies involving ruthenium complexes. researchgate.net This approach is computationally efficient and effective for capturing bulk electrostatic effects of the solvent on the solute's electronic structure and reaction energetics. For instance, calculations on ruthenium-catalyzed reactions show that transition states can be stabilized by several kcal/mol in a solvent compared to the gas phase, a crucial factor in understanding reaction mechanisms. nih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the simulation, typically in a "microsolvated" cluster or a full simulation box under periodic boundary conditions. This method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are critical for understanding phenomena like hydrolysis and ligand exchange. nih.govmdpi.com Molecular Dynamics (MD) simulations are a powerful explicit solvent technique used to study the dynamic behavior of the solvation shell around a metal complex. acs.orgnih.gov
Environmental Effects on Hydrolysis and Structure: The formation of this compound species is intrinsically a solvent-driven process involving the hydrolysis of ruthenium chloride precursors. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the stepwise mechanism of these hydrolysis reactions. emich.edu
Detailed DFT calculations on complexes like NAMI-A ((ImH)[trans-RuCl₄(DMSO-S)(Im)]) have shown that the hydrolysis process involves the sequential replacement of chloride ligands by water molecules. researchgate.netemich.edu These studies conclude that the solvent effect plays a crucial role in the energy profiles of these reaction steps. emich.edu The choice of solvent can also dramatically alter the number of observable redox processes in ruthenium complexes, as different solvents can bind to the metal center with varying affinities, thereby changing the electronic configuration and electrochemical behavior. acs.orgnih.gov
Influence on Electronic Structure: The solvent environment directly modulates the electronic structure of ruthenium complexes. Key effects include:
Solvatochromism: In polar media, significant electrostatic interactions between a solute with charge separation and the solvent can lead to large shifts in electronic absorption bands. acs.org This is particularly relevant for charge-transfer transitions, which are common in ruthenium complexes and are sensitive to the polarity of the solvent. acs.org
Redox Potentials: The solvent can influence the oxidation and reduction potentials of a complex. Studies on diruthenium complexes in various nonaqueous solvents (e.g., CH₂Cl₂, THF, DMSO) have demonstrated that the solvent environment dictates the number and potential of metal-centered oxidations and reductions. acs.orgnih.gov
Molecular Orbital Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) can be shifted by the solvent. While DFT calculations on some ruthenium complexes have shown negligible solvent effects on the HOMO-LUMO gap, other cases, such as Ru(acac)₃, have proven to be exceptions, indicating that the influence is system-dependent. mdpi.comsemanticscholar.org
Ligand Field Strength: The composition of the solvation shell, including the presence of different solvent molecules or ions, alters the ligand field around the ruthenium center. Resonant Inelastic X-ray Scattering (RIXS) studies, combined with theoretical calculations, can extract the ligand-field splitting for solvated ruthenium complexes, providing direct insight into the electronic structure. nih.gov
The following interactive table summarizes data from a Molecular Dynamics (MD) simulation study on a representative ruthenium complex, [Ru(bpy)₃]²⁺, illustrating how the solvent environment affects the distribution of counter-ions around the complex. This serves as a model for how environmental factors organize the local chemical environment around a charged metal center.
Coordination Chemistry and Reactivity of Ruthenium Chloride Hydroxide Systems
Ligand Lability and Substitution Kinetics
The reactivity of ruthenium complexes, including chloride hydroxide (B78521) systems, is heavily influenced by the lability of their ligands and the kinetics of ligand substitution. nih.gov For catalysis or biological activity to occur, a ligand must often exchange with a substrate or a biological molecule. nih.gov The mechanisms for these reactions are typically categorized as dissociative, where a ligand leaves first to form an intermediate, or associative, where the incoming ligand binds first. libretexts.org
While ruthenium in both Ru(II) and Ru(III) oxidation states can be considered "substitution-inert," the rates of ligand substitution can be tuned over many orders of magnitude depending on the nature of the other ligands in the coordination sphere. nih.gov For instance, in monofunctional "piano-stool" ruthenium(II) arene complexes of the type [(η⁶-arene)Ru(ethylenediamine)(X)]ⁿ⁺, the rate of hydrolysis (substitution of ligand X by H₂O) is a key activation mechanism for reactions with biomolecules. nih.gov
Detailed kinetic studies have provided insight into these processes. The substitution reactions of [N′-(2-hydroxyethyl)ethylenediamine-N,N,N′-triacetato]-aquaruthenium(III), [Ru(hedtra)(H₂O)], with various incoming ligands (X) were found to be unusually rapid for a Ru(III) complex. capes.gov.br Similarly, the kinetics of the interconversion between hexachlororuthenate(III) and aquapentachlororuthenate(III) have been quantified, showing a clear dependence on chloride and acid concentrations. core.ac.uk
| Reacting Complex | Ligand System | Reaction Type | Rate Constant | Conditions | Reference |
| [Ru(hedtra)(H₂O)] | Br⁻ | Forward Substitution (k_f) | 0.13 ± 0.01 M⁻¹s⁻¹ | 25 °C, I=0.5 M | capes.gov.br |
| [RuBr(hedtra)]⁻ | H₂O | Backward Substitution (k_b) | (1.9 ± 0.2) × 10⁻² s⁻¹ | 25 °C, I=0.5 M | capes.gov.br |
| [Ru(hedtra)(H₂O)] | Pyridine (B92270) | Forward Substitution (k_f) | 1.7 ± 0.1 M⁻¹s⁻¹ | 25 °C, I=0.5 M | capes.gov.br |
| [Ru(pyridine)(hedtra)] | H₂O | Backward Substitution (k_b) | (6.1 ± 0.2) × 10⁻³ s⁻¹ | 25 °C, I=0.5 M | capes.gov.br |
| [RuCl₆]³⁻ | H₂O | Aquation (k_65) | 52.1 (±3.7) × 10⁻³ s⁻¹ | 25 °C | core.ac.uk |
| [RuCl₅(H₂O)]²⁻ | Cl⁻ | Anation (k_56) | 1.62 (±0.11) × 10⁻³ M⁻¹s⁻¹ | 25 °C | core.ac.uk |
Redox Transformations and Stability of Ruthenium Oxidation States
Ruthenium exhibits a rich redox chemistry with accessible oxidation states ranging from -2 to +8, with the +2, +3, and +4 states being the most common in coordination complexes. wikipedia.org In aqueous chloride and hydroxide systems, the stability of these oxidation states is highly dependent on pH and the nature of the coordinated ligands. researchgate.nethomescience.net Simple aqua ions of ruthenium typically exist in the +2 and +3 oxidation states. homescience.net The Ru²⁺(aq) ion, which imparts a lavender color to dilute solutions, is unstable and reduces water within minutes, oxidizing to the yellow/orange Ru(III) state. homescience.net
The experimental conditions and the specific ligands bound to the metal center significantly influence which ruthenium oxidation state is favored. nih.gov For example, N,N-donor ligands are recognized as stabilizers of the Ru(III) state, whereas the absence of such ligands can promote the formation of mixed-valence Ru(III)/Ru(IV) complexes or higher oxidation states. nih.gov
Thermodynamic analysis has been used to establish the stability areas of Ru(III) and Ru(IV) hydroxides as a function of pH and ruthenium concentration. In alkaline solutions, Ru(VI) can be stable, but it disproportionates upon acidification to Ru(VII) and Ru(IV). homescience.net The highly oxidizing Ru(VIII) state, in the form of ruthenium tetroxide (RuO₄), is stable in neutral and acidic solutions but is easily reduced. wikipedia.orghomescience.net
| Oxidation State | Common Species/Complex Type | Stability Conditions | Color | Reference |
| Ru(II) | Ru²⁺(aq) | Unstable in water, reduces water within minutes. | Lavender (dilute), Deep blue (conc. HCl) | homescience.net |
| Ru(III) | [RuCl₅(H₂O)]²⁻, [Ru(H₂O)₆]³⁺ | Common and relatively stable in aqueous solution. | Yellow/Orange/Brown | homescience.net |
| Ru(IV) | RuO₂ (insoluble), [RuCl₆]²⁻ | Stable as a complex or insoluble dioxide in alkaline solution. | Red/Brown (chloro complex) | homescience.net |
| Ru(VI) | RuO₄²⁻ (Ruthenate) | Stable only in alkaline solution. | Orange | wikipedia.orghomescience.net |
| Ru(VII) | RuO₄⁻ (Perruthenate) | Stable in neutral and acidic solutions. | Black (solid KRuO₄) | wikipedia.orghomescience.net |
| Ru(VIII) | RuO₄ (Ruthenium tetroxide) | Volatile, strong oxidizer; stable in neutral/acidic solutions. | Yellow | wikipedia.orghomescience.net |
Formation of Polynuclear and Oxo/Hydroxo-Bridged Ruthenium Clusters
In solution, ruthenium chloride hydroxide species can aggregate to form polynuclear clusters. These structures are often held together by bridging ligands, with oxo (O²⁻) and hydroxo (OH⁻) groups being particularly common. The tendency to form these clusters is an important aspect of ruthenium chemistry, influencing the availability and reactivity of monomeric ruthenium species. nih.gov
The reaction of ruthenium carbonyl, Ru₃(CO)₁₂, with ligands such as 4-methoxyphenol (B1676288) in the presence of trace chloride (from the solvent) can lead to the formation of complex, mixed-valence tetraruthenium clusters. anu.edu.au For example, the cluster Ru₄(μ₃-OC₆H₄OMe-4)₂(μ-Cl)(μ-OC₆H₄OMe-4)(CO)₁₀ was synthesized and characterized. Its structure features an Ru₃(CO)₈ unit linked to a single Ru(CO)₂ moiety through two triply-bridging and one doubly-bridging 4-methoxyphenoxo ligands, as well as a bridging chloro ligand. This arrangement suggests a higher oxidation state ruthenium center linked to a trinuclear cluster of formally zero-valent ruthenium. anu.edu.au
Interactions with Different Classes of Ligands and Substrates
This compound systems serve as versatile precursors for the synthesis of a vast array of coordination and organometallic complexes through reactions with various ligands. wikipedia.orgresearchgate.net The varied behavior of ruthenium is dependent to a considerable extent on the nature of the interacting ligands. researchgate.net
N-Heterocyclic Ligands: Ruthenium(III) chloride reacts with benzimidazole (B57391) derivatives, such as 2-(2'-pyridyl)benzimidazole and 2-hydroxymethylbenzimidazole, to yield novel complexes where the final oxidation state of the metal (e.g., Ru(III), Ru(IV), or mixed-valence) is dictated by the ligand's coordinating atoms. nih.gov Other N-heterocyclic ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) are used to create mixed-ligand complexes whose shape and hydrophobicity determine their affinity for substrates like DNA. instras.com
Biomolecules: The interaction of ruthenium complexes with proteins is crucial to their biological activity. nih.gov Studies with the protein lysozyme (B549824) show that ruthenium ions, originating from precursor complexes, can coordinate directly to amino acid residues like Aspartate (Asp) and Histidine (His). nih.gov In these interactions, original ligands like chloride may remain in the coordination sphere or be replaced entirely by water molecules and protein side chains. nih.gov The thiol group of cysteine has also been identified as a preferred binding site for certain Ru(II) organometallic complexes. nih.gov
Oxygen-Donor Ligands: Besides hydroxides, ruthenium readily coordinates to other oxygen-donor ligands. Reactions with phenols and naphthols can lead to the formation of aryloxo-bridged clusters. anu.edu.au Dioxime ligands have also been used to synthesize new ruthenium complexes with a range of potential applications. researchgate.net
The interaction is often a ligand substitution process, where labile chloride or aqua ligands are displaced by the incoming substrate. nih.govnih.gov The resulting complexes have applications in areas ranging from catalysis to medicine. researchgate.netnih.gov
| Ligand Class | Specific Examples | Resulting Complex Type / Interaction | Reference |
| N-Heterocycles | 2-(2'-pyridyl)benzimidazole, 1,10-phenanthroline, 2,2'-bipyridine | Formation of stable Ru(III) or Ru(IV) complexes; DNA binding agents. | nih.govinstras.com |
| Biomolecules | Lysozyme (His, Asp residues), Cysteine | Direct coordination to protein side chains, displacement of initial ligands. | nih.govnih.gov |
| Oxygen Donors | 4-methoxyphenol, 2-naphthol, Dioximes | Formation of aryloxo-bridged polynuclear clusters. | anu.edu.auresearchgate.net |
| Organometallics | Cyclopentadienyl (Cp) | Formation of trinuclear clusters with bridging thiolato ligands. | researchgate.net |
Catalytic Applications of Ruthenium Chloride Hydroxide Complexes
Homogeneous Catalysis
Ruthenium chloride complexes are effective catalysts for various oxidation reactions, including the hydroxylation of C-H bonds and the acylation of alcohols and phenols.
C-H Hydroxylation:
The combination of catalytic amounts of ruthenium(III) chloride (RuCl₃) and pyridine (B92270) with a stoichiometric oxidant like potassium bromate (B103136) (KBrO₃) can efficiently promote the hydroxylation of unactivated tertiary C-H bonds. nih.govbohrium.com This method is applicable to substrates with various polar functional groups, such as esters, epoxides, and sulfones, yielding alcohol products in yields often exceeding 50%. nih.govbohrium.com The process is noted for its operational simplicity and selectivity for tertiary C-H centers. nih.govbohrium.com
Mechanistic studies on similar ruthenium-catalyzed C-H hydroxylation reactions have revealed insights into catalyst activation and deactivation pathways. For instance, in reactions using cis-[Ru(dtbpy)₂Cl₂], it has been shown that ligand dissociation and subsequent oxidation to N-oxide species can act as a catalyst poison. nih.govmorressier.com Understanding these pathways is crucial for the development of more robust and efficient catalyst systems.
Acylation:
Ruthenium(III) chloride is an efficient catalyst for the acylation of a variety of alcohols, phenols, and thiols. nih.govdntb.gov.ua These reactions can be carried out under mild conditions at room temperature, achieving high yields. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as the solvent allows for the recycling of both the ionic liquid and the ruthenium catalyst multiple times, presenting a more environmentally benign approach. nih.govresearchgate.net
Table 1: Ruthenium-Catalyzed C-H Hydroxylation of Unactivated Tertiary C-H Bonds Data derived from studies on ruthenium-catalyzed hydroxylation reactions.
| Substrate Functional Group | Oxidant | Catalyst System | Typical Yield |
| Ester | KBrO₃ | RuCl₃ / Pyridine | >50% |
| Epoxide | KBrO₃ | RuCl₃ / Pyridine | >50% |
| Sulfone | KBrO₃ | RuCl₃ / Pyridine | >50% |
| Oxazolidinone | KBrO₃ | RuCl₃ / Pyridine | >50% |
| Carbamate | KBrO₃ | RuCl₃ / Pyridine | >50% |
| Sulfamate | KBrO₃ | RuCl₃ / Pyridine | >50% |
Ruthenium-based catalytic systems are extensively used in hydrogenation and transfer hydrogenation reactions due to their high efficiency under mild conditions. frontiersin.orgnih.gov Ruthenium catalysts have a unique ability to selectively hydrogenate the keto functionality of molecules like levulinic acid to an alcohol group. frontiersin.orgnih.gov
In transfer hydrogenation, ruthenium catalysts facilitate the reduction of multiple bonds using a hydrogen donor, such as isopropyl alcohol or formic acid. nih.govdiva-portal.org This method is employed for the C-C coupling of π-unsaturates with carbonyl electrophiles, enabling reactions like carbonyl allylation, vinylation, and propargylation without the need for stoichiometric organometallic reagents. nih.gov The choice of hydrogen donor and reaction conditions can influence the diastereoselectivity of the products. nih.gov
Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to the synthesis of chiral molecules. For instance, the reduction of β-substituted α-oxobutyrolactones using a ruthenium complex with a formic acid/triethylamine azeotrope as the hydrogen source yields cis-β-substituted α-hydroxybutyrolactone derivatives with excellent enantioselectivities and diastereoselectivities. acs.org
Table 2: Solvents and Supports in Ruthenium-Catalyzed Hydrogenation of Levulinic Acid This table summarizes the effect of different solvents and supports on the catalytic activity.
| Catalyst Support | Solvent | Reaction Temperature (°C) | H₂ Pressure (bar) | Key Observation |
| Hydroxyapatite (HAP) | Water | 70 | 5 | Highest catalytic activity observed in water. |
| Carbon (C) | None (solvent-free) | 25 | 12 | Ru/C showed the highest activity among screened catalysts. |
| Al₂O₃, SiO₂, ZrO₂, TiO₂ | Water | 130 | 40 | Quantitative conversion of levulinic acid. |
While specific ruthenium chloride hydroxide (B78521) complexes are not the direct catalysts for olefin metathesis, ruthenium(III) chloride is a common precursor for the synthesis of more complex and well-defined ruthenium-based olefin metathesis catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. nih.govnih.govresearchgate.net These catalysts are known for their functional group tolerance and broad applicability in organic synthesis. nih.gov
The development of these catalysts has enabled a wide range of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.gov The synthesis of these advanced catalysts often involves the reaction of RuCl₃ with various ligands. For example, a series of Schiff-base-substituted ruthenium carbene complexes have been prepared from RuCl₂(═CHPh)(PCy₃)₂, which itself can be derived from ruthenium chloride. acs.org
Ruthenium complexes are effective catalysts for the amination of primary and secondary alcohols through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.govacs.org In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step, yielding the amine product and regenerating the catalyst.
Ruthenium catalysts have been developed that can efficiently facilitate the amination of a variety of primary and secondary alcohols with both alkyl and aryl amines. nih.gov This methodology also extends to the regioselective mono- and sequential diamination of diols and can be used for the synthesis of heterocyclic ring systems through intra- and intermolecular cyclizations of aminoalcohols. acs.orgnih.gov
Table 3: Ruthenium-Catalyzed Amination of 1-phenylethanol A comparison of different ruthenium catalyst systems for the amination of a model secondary alcohol.
| Ruthenium Precursor | Ligand | Alcohol:Amine Ratio | Key Feature |
| Ru₃(CO)₁₂ | 1-phenyl-2-dicyclohexylphosphinopyrrole | 2–5:1 | High yields with simple aliphatic amines. |
| [Ru(p-cymene)Cl₂]₂ | N-aryl-N-aminopyridinium salts | N/A | Acts as an ammonia (B1221849) surrogate for secondary amine synthesis. |
| HRuCl(CO)(PPh₃)₃ | Xantphos | Variable | Selective synthesis of primary amines from alcohols and ammonia. |
Ruthenium-catalyzed hydroamidation of terminal alkynes is a powerful method for the stereoselective synthesis of enamides. nih.govacs.orgnih.gov The reaction mechanism is thought to involve the oxidative addition of the amide to a ruthenium(0) complex, followed by alkyne insertion into the Ru-H bond to form a vinyl intermediate. nih.gov This intermediate can then undergo rearrangement and reductive elimination to yield the enamide product. acs.orgnih.gov The choice of ligand can influence the stereoselectivity of the reaction, leading to either the E- or Z-configured enamide. nih.gov
Ruthenium complexes are excellent catalysts for the racemization of secondary alcohols, often operating at room temperature. acs.orgacademie-sciences.fracs.org This catalytic activity is particularly useful in dynamic kinetic resolution (DKR) processes, where the rapid racemization of the slower-reacting enantiomer allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of a product. academie-sciences.frproquest.com
The combination of a ruthenium catalyst for racemization with an enzyme for enantioselective acylation provides a highly efficient route to enantiomerically pure acetates. acs.org The mechanism of racemization is proposed to proceed through an inner-sphere pathway involving the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to generate a ketone and a ruthenium-hydride species, which then facilitates the reverse reaction to the alcohol. acs.org
Electrocatalysis
Ruthenium chloride hydroxide complexes are pivotal in electrocatalysis, a field focusing on accelerating electrochemical reactions at electrode surfaces. These complexes are particularly noted for their activity in reactions central to renewable energy technologies, such as water splitting. The process of water splitting is composed of two half-reactions: the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).
Oxygen Evolution Reaction (OER)
The oxygen evolution reaction is a critical but kinetically sluggish step in water electrolysis, necessitating the use of efficient catalysts to lower the energy barrier. chinesechemsoc.orgsciengine.com Ruthenium-based materials are recognized as highly active and more cost-effective alternatives to iridium, the state-of-the-art OER catalyst in acidic environments. chinesechemsoc.orgsciengine.com However, the durability of ruthenium catalysts in the harsh acidic and oxidative conditions of OER presents a significant challenge. chinesechemsoc.orgrsc.orgrsc.org
The mechanism of OER on ruthenium-based catalysts is understood to proceed via two main pathways: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). acs.org In the AEM, surface-adsorbed species are the intermediates. In contrast, the LOM involves the direct participation of lattice oxygen from the catalyst itself in the oxygen evolution process. chinesechemsoc.org This can lead to higher activity but may also contribute to catalyst degradation through the formation of soluble high-oxidation-state species like RuO₄. chinesechemsoc.orgrsc.org
Research has focused on enhancing the stability of ruthenium-based OER catalysts without compromising their high activity. Strategies include doping ruthenium oxides with other transition metals like manganese and iron, which can stabilize the ruthenium and improve durability. For instance, doping rutile RuO₂ with manganese has been shown to maintain catalytic activity over extended periods. chinesechemsoc.org Mixed manganese and ruthenium oxides have demonstrated lower overpotentials for OER compared to pure RuO₂. acs.org
Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction is the cathodic half-reaction in water splitting, producing hydrogen gas. Ruthenium-based catalysts are considered promising alternatives to platinum, the benchmark for HER, due to their similar hydrogen bonding energy and lower cost. mdpi.comnih.gov The efficiency of HER catalysts is often evaluated by their overpotential, which is the extra potential required to drive the reaction at a given rate.
In alkaline and neutral conditions, the HER is kinetically slower than in acidic conditions because it involves an additional step of water dissociation. mdpi.com Ruthenium has shown good performance in alkaline media, sometimes even surpassing that of platinum. For example, a catalyst composed of ruthenium nanoparticles on a carbon nitride/carbon support (Ru/C₃N₄/C) exhibited higher HER activity than commercial Pt/C in 0.1 M KOH solution. acs.org
The performance of ruthenium-based HER catalysts can be significantly influenced by their crystal structure and the nature of the support material. For instance, hexagonal-close-packed (hcp) ruthenium nanoparticles have demonstrated exceptional stability compared to face-centered cubic (fcc) counterparts in alkaline conditions. rsc.org Furthermore, creating nanocomposites where ruthenium is atomically dispersed on scaffolds like graphitic carbon nitride/reduced graphene oxide can enhance electrocatalytic activity. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms and designing more efficient catalysts by, for example, tuning the hydrogen adsorption free energy (ΔGH*) to be closer to zero. mdpi.comacs.org
Water Oxidation
Ruthenium complexes can act as single-site catalysts for water oxidation, a process fundamental to both natural and artificial photosynthesis. acs.org The catalytic cycle typically involves the ruthenium center cycling through several oxidation states. A common mechanism begins with a Ru(II)-aqua complex that undergoes a series of proton-coupled electron transfers (PCET) to form a high-valent Ru(V)=O species. acs.org This powerful oxidant then reacts with a water molecule to form a peroxide intermediate, which ultimately releases molecular oxygen and regenerates the catalyst. acs.org
The reactivity of these single-site ruthenium catalysts can be systematically tuned by modifying the ligand environment around the metal center. acs.org The electronic properties of the ligands, specifically their σ-donor and π-acceptor characteristics, influence the redox potentials of the various ruthenium species in the catalytic cycle and the pKₐ values of the aqua and hydroxo ligands. acs.org By carefully selecting the ligands, researchers can control the rate-limiting step of the water oxidation cycle, leading to catalysts with significantly different turnover frequencies. acs.org For example, complexes like [Ru(tpy)(bpm)(OH₂)]²⁺ and [Ru(tpy)(bpz)(OH₂)]²⁺ have been shown to be effective water oxidation catalysts. acs.org
Precursor Chemistry for Heterogeneous Catalysts
Hydrated ruthenium(III) chloride, often represented as RuCl₃·xH₂O, is a versatile and common starting material in the synthesis of a wide range of heterogeneous ruthenium catalysts. wikipedia.org Its solubility in various solvents, unlike the inert anhydrous form, makes it a preferred precursor for preparing ruthenium nanoparticles, nanomaterials, and single-atom catalysts. researchgate.net
Synthesis of Ruthenium Nanoparticles and Nanomaterials
Ruthenium nanoparticles are of significant interest due to their catalytic properties. acs.org Hydrated ruthenium chloride is frequently used as the metal precursor in various synthetic methods to produce these nanoparticles. The reduction of an aqueous solution of ruthenium trichloride (B1173362) is a common approach. The choice of reducing agent and reaction conditions, such as temperature and the presence of stabilizing agents, can influence the size, shape, and morphology of the resulting nanoparticles. nih.gov
For example, hydrothermal synthesis using different reducing agents like sodium citrate, ascorbic acid, or succinic acid can yield ruthenium nanoparticles with distinct shapes (hexagonal vs. spherical) and size distributions. nih.gov In other methods, ruthenium chloride is reduced in the presence of surfactants or polymers, which act as capping agents to control particle growth and prevent aggregation. koreascience.krdatapdf.com The pH of the reaction medium is another critical parameter that affects the size and aggregation of the nanoparticles. koreascience.kr By carefully controlling these synthetic parameters, it is possible to produce ruthenium nanocubes with edge lengths in the range of 50–80 nm. acs.org
Development of Single-Atom Catalysts
Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with every metal atom acting as a potential active site. rsc.org This approach maximizes atomic utilization and can lead to unique catalytic properties. rsc.orgrsc.org this compound serves as a precursor for creating these advanced materials.
The synthesis of Ru SACs often involves anchoring individual ruthenium atoms onto a support material. This can be achieved by impregnating a support with a solution of a ruthenium precursor, such as RuCl₃·xH₂O, followed by a high-temperature treatment. For instance, single Ru atoms can be anchored to the surface of MoS₂ nanosheets. researchgate.net Another approach involves coordinating ruthenium ions to nitrogen-rich supports, like graphitic carbon nitride, to create stable Ru-Nₓ sites. These single-atom sites have shown remarkable activity for various catalytic reactions, including the hydrogen evolution reaction and acetylene (B1199291) hydrochlorination. researchgate.netresearchgate.net The strong interaction between the single ruthenium atoms and the support material is crucial for both the stability and the catalytic performance of the SACs. researchgate.net
Future Research Directions and Outlook
Rational Design of High-Performance Ruthenium Chloride Hydroxide (B78521) Catalysts
The rational design of catalysts represents a shift from empirical, trial-and-error methods to a more sophisticated, theory-driven approach. mdpi.com For ruthenium-based catalysts, including ruthenium chloride hydroxide, future efforts will focus on several key strategies to enhance performance. These include electronic regulation, geometric modulation, and altering the local structure to create more effective catalysts. researchgate.net
Key strategies for catalyst improvement include:
Electronic and Geometric Modulation : Fine-tuning the electronic properties of the ruthenium center by adjusting the chloride to hydroxide ligand ratio can optimize the adsorption energies of reactants and intermediates. researchgate.netmdpi.com
Defect Engineering : Introducing defects or vacancies into the catalyst structure can create highly active sites for catalytic reactions.
Alloy Engineering : Forming alloys with other metals can create synergistic effects that enhance both activity and stability. rsc.org
A significant challenge remains in balancing catalytic activity with long-term durability, especially under harsh reaction conditions. rsc.orgrsc.org Future research will aim to develop catalysts that are not only highly active but also resistant to deactivation, which is crucial for practical industrial applications. openpr.com
Exploration of New Synthetic Pathways to Tailored Architectures
The development of novel synthetic methodologies is crucial for creating this compound catalysts with precisely controlled architectures. The goal is to move beyond traditional synthesis routes to methods that allow for the tailoring of particle size, shape, and surface properties, which are critical determinants of catalytic performance.
Future synthetic explorations will likely include:
Nanostructure Synthesis : Developing methods to produce ruthenium-based nanoparticles, nanorods, and nanosheets with well-defined structures. researchgate.netbio-integration.org These nanostructures offer a high surface-area-to-volume ratio, which can lead to superior catalytic activity. openpr.com
Organometallic Approaches : Utilizing organometallic precursors can provide greater control over the final catalyst structure and composition. researchgate.net
Green Synthesis Routes : A growing emphasis on sustainability is driving research into environmentally benign synthesis methods that minimize waste and avoid the use of hazardous reagents. openpr.comdatahorizzonresearch.com
Researchers are also exploring advanced characterization techniques to better understand the formation of these complex materials at the molecular level, which will aid in the rational design of new synthetic strategies. openpr.com
Integration of this compound Complexes into Advanced Materials Systems
Promising areas of integration include:
Hybrid Materials : Creating hybrid materials by combining ruthenium complexes with polymers, fullerenes, or metal-organic frameworks (MOFs). rsc.orgmdpi.comrsc.org These hybrid systems can exhibit novel properties arising from the interaction between the ruthenium complex and the support material. rsc.org
Nanocomposites : Dispersing ruthenium nanoparticles on high-surface-area supports like graphene, carbon nanotubes, or silica (B1680970) can prevent agglomeration and enhance catalytic efficiency. researchgate.net
Biomedical Applications : The unique properties of ruthenium complexes make them promising for biomedical applications, including as imaging agents and in drug delivery systems. bio-integration.org Encapsulating ruthenium compounds in nanocarriers can improve their stability and targeting in biological systems. tandfonline.com
These integrated systems hold the potential for applications in a wide range of fields, from industrial catalysis to emerging technologies in electronics and medicine. bio-integration.orgbio-integration.org
Computational Guided Catalyst Discovery and Optimization
Computational modeling has become an indispensable tool in modern catalyst research, enabling the discovery and optimization of new catalytic materials with greater speed and efficiency. whiterose.ac.uk For this compound, computational approaches can provide deep insights into its electronic structure, reaction mechanisms, and structure-activity relationships.
Key computational techniques and their applications include:
Density Functional Theory (DFT) : DFT calculations are widely used to investigate reaction pathways, determine the energies of intermediates and transition states, and understand the factors that control catalytic selectivity. rsc.orgnih.govnih.govacs.org This theoretical understanding can guide the experimental design of more effective catalysts. rsc.org
Machine Learning (ML) : ML algorithms can be trained on existing experimental and computational data to predict the performance of new catalyst compositions. rsc.orgacs.orgrsc.org This data-driven approach can accelerate the discovery of novel high-performance catalysts by identifying promising candidates for experimental validation. acs.orgrsc.org
High-Throughput Screening : Combining computational screening with high-throughput experimentation allows for the rapid evaluation of large libraries of potential catalysts, significantly streamlining the discovery process. acs.org
These computational tools are transforming catalyst design from a process of trial-and-error to one of predictive science, reducing the time and cost associated with developing new catalytic technologies. rsc.org
Fundamental Understanding of Structure-Reactivity Relationships in Complex Environments
A deep understanding of the relationship between a catalyst's structure and its reactivity is fundamental to designing next-generation catalytic systems. For this compound, this involves elucidating how its atomic-level features influence its performance in complex chemical environments.
Key research areas include:
Mechanistic Studies : Detailed experimental and computational studies are needed to unravel the intricate mechanisms of reactions catalyzed by ruthenium complexes. acs.orgnih.govrsc.orgnih.govacs.org This includes identifying the active catalytic species, understanding the role of ligands, and mapping out the complete catalytic cycle. acs.orgnih.gov
Quantitative Structure-Activity Relationships (QSAR) : Developing QSAR models can correlate specific structural and electronic properties of ruthenium catalysts with their observed activity. nih.govacs.org These models provide valuable insights for designing catalysts with enhanced performance. nih.gov
In-situ and Operando Spectroscopy : Advanced spectroscopic techniques that can probe the catalyst under actual reaction conditions are crucial for understanding its dynamic behavior and identifying key intermediates.
By building a comprehensive understanding of these fundamental principles, researchers can more effectively design and synthesize this compound catalysts tailored for specific applications, leading to innovations in sustainable chemistry and energy. rsc.org
Q & A
Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data involving this compound?
- Methodology : Apply multivariate regression to deconvolute effects of surface area, crystallite size, and defect density on turnover frequency (TOF). Use bootstrapping to estimate confidence intervals for kinetic parameters (e.g., activation energy) derived from Arrhenius plots .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How should researchers address discrepancies between theoretical (DFT) and experimental bandgap values for this compound?
- Methodology : Re-examine DFT computational parameters (e.g., U values for Ru 4d orbitals, solvent correction models). Validate experimental bandgaps via diffuse reflectance spectroscopy (DRS) with Tauc plot analysis, ensuring sample purity and minimal light scattering artifacts .
Experimental Design
Q. What controls are essential when evaluating the corrosion-inhibition properties of this compound coatings?
- Methodology : Include uncoated substrates and commercial inhibitors (e.g., sodium chromate) as benchmarks. Use electrochemical noise measurements to detect localized corrosion. Characterize coating adhesion via scratch tests and SEM-EDS mapping post-exposure .
Q. How to design accelerated aging tests for this compound in proton-exchange membrane fuel cells (PEMFCs)?
- Methodology : Subject membranes to voltage cycling (0.6–1.0 V vs. RHE) in humidified H₂/O₂ atmospheres. Monitor Ru ion leaching via ICP-MS and correlate with membrane proton conductivity decay. Compare with post-mortem TEM of catalyst layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
